4-(3-(Hydroxymethyl)phenyl)morpholin-3-one
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Overview
Description
4-(3-(Hydroxymethyl)phenyl)morpholin-3-one is an organic compound with the molecular formula C11H13NO3. It is a morpholine derivative, characterized by a morpholin-3-one ring substituted with a hydroxymethyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Hydroxymethyl)phenyl)morpholin-3-one typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with morpholine under specific conditions. One common method includes the use of a catalyst such as trifluoroacetic acid in a solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are designed to be eco-friendly, cost-effective, and scalable. Processes often involve the use of readily available starting materials and catalysts that minimize environmental impact. For example, the use of solid-phase synthesis techniques can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Hydroxymethyl)phenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the morpholin-3-one ring can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-(3-(Carboxyphenyl)morpholin-3-one)
Reduction: 4-(3-(Hydroxymethyl)phenyl)morpholin-3-ol
Substitution: 4-(3-(Bromomethyl)phenyl)morpholin-3-one
Scientific Research Applications
4-(3-(Hydroxymethyl)phenyl)morpholin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-(Hydroxymethyl)phenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(Hydroxymethyl)phenyl)morpholin-3-ol
- 4-(3-(Carboxyphenyl)morpholin-3-one)
- 4-(3-(Bromomethyl)phenyl)morpholin-3-one
Uniqueness
4-(3-(Hydroxymethyl)phenyl)morpholin-3-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxymethyl and morpholin-3-one functionalities. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)phenyl]morpholin-3-one |
InChI |
InChI=1S/C11H13NO3/c13-7-9-2-1-3-10(6-9)12-4-5-15-8-11(12)14/h1-3,6,13H,4-5,7-8H2 |
InChI Key |
YRETVKIVMNCBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC(=C2)CO |
Origin of Product |
United States |
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